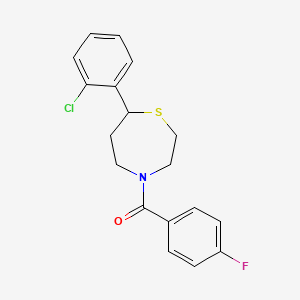

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone

Description

The compound "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone" is a thiazepane derivative featuring a seven-membered sulfur-containing heterocyclic ring (1,4-thiazepane) substituted at the 7-position with a 2-chlorophenyl group. The 4-position of the thiazepane ring is linked to a 4-fluorophenylmethanone moiety. This structure combines electron-withdrawing substituents (chlorine and fluorine) with a conformationally flexible thiazepane ring, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-4-2-1-3-15(16)17-9-10-21(11-12-23-17)18(22)13-5-7-14(20)8-6-13/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPINRBZLVIPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone, with CAS number 1797907-80-2, is a thiazepane derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazepane ring and two phenyl groups, which may contribute to its biological effects. The molecular formula is , and it has a molecular weight of 363.9 g/mol.

Research indicates that this compound acts primarily as an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) modulator . This interaction suggests potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease dementia.

Table 1: Summary of Mechanisms

| Mechanism of Action | Description |

|---|---|

| α7 nAChR Modulation | Enhances cholinergic signaling, potentially improving cognitive functions. |

| Enzyme Inhibition | May inhibit enzymes related to inflammation or oxidative stress. |

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Neuroprotective Effects : In vitro studies have shown that the compound exhibits neuroprotective properties by modulating neurotransmitter systems, particularly in models of neurodegeneration.

- Antioxidant Activity : It has been reported to possess antioxidant properties that may mitigate oxidative stress in neuronal cells .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in neurodegenerative diseases.

Case Studies

Several studies have explored the effects of this compound on different biological systems:

- Study on Neuroprotection : A study demonstrated that treatment with the compound improved cognitive performance in animal models of Alzheimer’s disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.

- Antioxidant Study : In another investigation, the compound was found to significantly reduce reactive oxygen species (ROS) levels in neuronal cultures, indicating its potential as an antioxidant agent .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Neuroprotection | Improved cognitive function in Alzheimer’s model; reduced amyloid-beta. |

| Antioxidant Properties | Reduced ROS levels; enhanced cell viability under oxidative stress. |

Research Findings

Recent findings have further elucidated the biological activity of this compound:

- In Vitro Assays : The compound has shown significant inhibition of key enzymes involved in neuroinflammation, suggesting a mechanism for its anti-inflammatory effects.

- Cell Viability Tests : MTT assays indicated that the compound does not exhibit cytotoxicity at concentrations effective for biological activity, highlighting its safety profile for potential therapeutic use .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

- The sulfur atom may participate in hydrophobic interactions or hydrogen bonding, depending on its oxidation state .

- Analog 1: The compound "(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" () contains a benzothiazine ring fused with a benzene ring. The 1,1-dioxido group introduces sulfone characteristics, enhancing polarity and hydrogen-bonding capacity compared to the thiazepane core .

- Analog 2: The derivative "1-{2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(4-fluorophenyl)imidazolidin-2-one" () shares the 7-(2-chlorophenyl)-1,4-thiazepan-4-yl moiety but incorporates an imidazolidinone ring linked via an oxoethyl group.

Substituent Effects

- Target vs. Analog 1 : The 2-chlorophenyl and 4-fluorophenyl groups in the target compound introduce steric hindrance and electron withdrawal, which may reduce metabolic degradation compared to the ethyl and methyl substituents in Analog 1. The benzothiazine sulfone in Analog 1 increases solubility but may limit membrane permeability .

- Target vs.

Pharmacological Implications

- Analog 1 : The benzothiazine sulfone moiety is associated with anti-inflammatory or antimicrobial activity in literature, though specific data for this analogue is lacking .

- Analog 2: The imidazolidinone extension could align with protease inhibitor scaffolds, but further experimental validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.